Welcome to the BenchChem Online Store!
molecular formula C10H15NO4 B8556087 Ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate CAS No. 1015770-91-8

Ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate

Cat. No. B8556087
M. Wt: 213.23 g/mol
InChI Key: CQPHSVSHKKBSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08232409B2

Procedure details

A solution of 1,8-dioxa-2-aza-spiro[4.5]dec-2-ene-3-carboxylic acid ethyl ester (3.00 g, 1.41 mmol, as prepared in the previous step) in MeOH (60 mL) and water (20 mL) was treated with LiOH (649 mg, 1.55 mmol) at rt for 2.5 h. MeOH was removed in vacuo. The resulting aqueous solution was acidified with 1 N aq HCl and extracted three times with EtOAc (100 mL, 100 mL, 50 mL). The combined organic extracts were dried over MgSO4 and concentrated in vacuo to afford the title compound (2.50 g, 96%) as a white solid. 1H-NMR (400 MHz, CDCl3) δ: 3.86-3.95 (m, 2H), 3.74 (dt, J=11.8, 4.7 Hz, 2H), 3.01 (s, 2H), 1.91-1.99 (m, 2H), 1.80-1.89 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
649 mg
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH2:10][C:9]2([CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[O:8][N:7]=1)=[O:5])C.O.[Li+].[OH-]>CO>[O:8]1[C:9]2([CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH2:10][C:6]([C:4]([OH:5])=[O:3])=[N:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=NOC2(C1)CCOCC2
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
649 mg
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
MeOH was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc (100 mL, 100 mL, 50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1N=C(CC12CCOCC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.